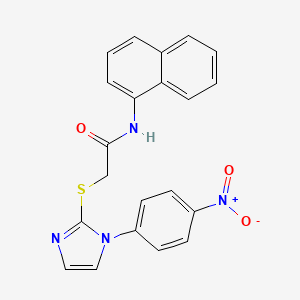

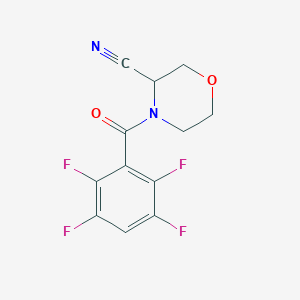

N-(naphthalen-1-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(naphthalen-1-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide” is a chemical compound . It is a derivative of the 1,3,4-thiadiazole moiety, which exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of a pyridine-containing dibromo compound with a thiophene-based diboronic ester via Suzuki cross-coupling reactions . Another method involves the condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties, like the 1,3,4-thiadiazole moiety, have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Suzuki cross-coupling reactions and condensation reactions . In one method, 2 mol of 4-bromoacetophenone and 1-napthaldehyde were mixed in the presence of solid NaOH .

Physical And Chemical Properties Analysis

The physical properties of similar compounds, including solubility and viscosity, have been studied. The results showed good solubility and chain growth for the polymer . The maximum absorption peak for the polymer was 388 nm, and the optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV .

Scientific Research Applications

Synthesis and Antibacterial Activity N-(naphthalen-1-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide derivatives have been synthesized and investigated for their antibacterial activity. These compounds, through various synthesis processes involving reactions with 5-aryl-1,3,4-oxadiazole-2-thione or 1H-benzo[d]imidazole-2-thiols, have shown significant antibacterial activity. The structures of these compounds were characterized by IR, NMR, Mass spectra, and elemental analysis, revealing potent activity against bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anti-HIV Applications Certain acetamide derivatives, including this compound, have been identified as potential anti-HIV drugs. Studies employing density functional theory (DFT) have explored the local molecular properties of these compounds. These studies suggest that acetamide derivatives with specific substitutions may exhibit potent anti-HIV properties, predominantly by targeting nitrogen atoms in their interaction with biological molecules like tyrosine. This interaction mechanism and potential potency were deduced from basis set superposition error (BSSE) corrections, intramolecular interaction energies, and natural bond orbital charge (NBO) analysis (Oftadeh, Mahani, & Hamadanian, 2013).

Mechanism of Action

properties

IUPAC Name |

N-naphthalen-1-yl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S/c26-20(23-19-7-3-5-15-4-1-2-6-18(15)19)14-29-21-22-12-13-24(21)16-8-10-17(11-9-16)25(27)28/h1-13H,14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAITUPNNGRTFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2581706.png)

![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)

![Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate](/img/structure/B2581713.png)

![N-cyclopentyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581717.png)

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2581728.png)